3-Oxocyclobutane-1-sulfonyl chloride
Description
Structural Context and Significance of Cyclobutane (B1203170) Derivatives in Chemical Synthesis
Cyclobutane derivatives are a class of cyclic organic compounds that contain a four-membered ring of carbon atoms. A key feature of these molecules is their inherent ring strain, which arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5 degrees. This strain energy makes cyclobutane rings susceptible to cleavage under specific reaction conditions, a property that is strategically exploited in organic synthesis.
The ability of the cyclobutane ring to undergo selective ring-opening reactions provides a powerful tool for the synthesis of a diverse array of both acyclic and more complex cyclic systems. Furthermore, the rigid, puckered conformation of the cyclobutane scaffold can be utilized to control the stereochemistry of substituents, which is a critical aspect in the synthesis of chiral molecules, including many pharmaceuticals. The introduction of functional groups onto the cyclobutane ring, as seen in 3-oxocyclobutane-1-sulfonyl chloride, further enhances its utility as a versatile building block in the construction of intricate molecular frameworks.
Overview of Sulfonyl Halides as Versatile Reagents in Organic Chemistry
Sulfonyl halides, and particularly sulfonyl chlorides, are a well-established class of reagents in organic chemistry, prized for their reactivity and versatility. The sulfonyl group (-SO2-) is strongly electron-withdrawing, which renders the attached halogen atom a good leaving group in nucleophilic substitution reactions. This characteristic reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles.
One of the most common applications of sulfonyl chlorides is in the formation of sulfonamides through reaction with primary or secondary amines. The resulting sulfonamide functional group is a key component in a multitude of pharmaceutical drugs, including antibiotics and diuretics. Similarly, the reaction of sulfonyl chlorides with alcohols yields sulfonate esters, which are excellent leaving groups in subsequent substitution and elimination reactions. The broad utility of sulfonyl halides as reagents for introducing the sulfonyl group into organic molecules underscores their importance in both academic research and industrial chemical processes.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 2090334-26-0 rsc.orgbldpharm.com |
| Molecular Formula | C4H5ClO3S bldpharm.com |
| Molecular Weight | 168.60 g/mol bldpharm.com |
| SMILES Code | O=S(C1CC(C1)=O)(Cl)=O bldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxocyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMLAKNDITUGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Oxocyclobutane 1 Sulfonyl Chloride and Analogs
Strategies for Constructing the 3-Oxocyclobutane Core
The formation of the strained four-membered ring of cyclobutanone is a critical step in the synthesis of 3-oxocyclobutane-1-sulfonyl chloride. Various strategies have been developed for the construction of this key structural motif.
Derivatization from 3-Oxocyclobutanecarboxylic Acid Precursors
A prominent and versatile approach to the 3-oxocyclobutane core involves the use of 3-oxocyclobutanecarboxylic acid as a starting material. This compound serves as a valuable intermediate, offering a handle for further functionalization. Several methods have been reported for the synthesis of 3-oxocyclobutanecarboxylic acid itself.
One common method involves a multi-step sequence starting from the condensation of 1,3-dihydroxyacetone with trimethyl orthoformate to protect the ketone, followed by a Mitsunobu reaction with a malonate ester. Subsequent hydrolysis, decarboxylation, and deprotection under acidic conditions yield the desired 3-oxocyclobutanecarboxylic acid google.com. Another approach utilizes acetone, bromine, and malononitrile as starting materials in a three-step reaction sequence to obtain the target acid google.comchemicalbook.com.
A patented method describes the preparation of 3-oxocyclobutanecarboxylic acid from 3-benzal cyclobutanol, which is converted to 3-benzal cyclobutylcarboxylic acid and then subjected to ozonolysis google.com. Furthermore, the acidic hydrolysis and decarboxylation of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid diesters provides a reliable route to 3-oxocyclobutanecarboxylic acid thieme-connect.de.
The following table summarizes various synthetic routes to 3-oxocyclobutanecarboxylic acid:
| Starting Materials | Key Steps | Product | Reference |
| 1,3-Dihydroxyacetone, Trimethyl orthoformate, Malonate ester | Protection, Mitsunobu reaction, Hydrolysis, Decarboxylation, Deprotection | 3-Oxocyclobutanecarboxylic acid | google.com |
| Acetone, Bromine, Malononitrile | Three-step reaction | 3-Oxocyclobutanecarboxylic acid | google.comchemicalbook.com |
| 3-Benzal cyclobutanol | Conversion to carboxylic acid, Ozonolysis | 3-Oxocyclobutanecarboxylic acid | google.com |
| 3,3-Dimethoxycyclobutane-1,1-dicarboxylic acid diester | Acidic hydrolysis, Decarboxylation | 3-Oxocyclobutanecarboxylic acid | thieme-connect.de |
Cyclization Reactions for Cyclobutanone Formation
Direct cyclization reactions represent another important avenue for the construction of the cyclobutanone ring system. These methods often involve the formation of the four-membered ring from acyclic precursors.
Historically, the Russian chemist Nikolai Kischner first prepared cyclobutanone from cyclobutanecarboxylic acid, though this method is noted for its low yield and cumbersome nature wikipedia.org. More efficient methods have since been developed. One such method involves the reaction of diazomethane with ketene, which proceeds through a cyclopropanone intermediate that undergoes ring expansion wikipedia.org.
Another strategy involves the lithium iodide catalyzed rearrangement of oxaspiropentane, which can be synthesized by the epoxidation of methylenecyclopropane wikipedia.org. Additionally, a two-step procedure starting with the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection, affords cyclobutanone wikipedia.org.
Modern approaches to cyclobutanone and its derivatives include [2+2] cycloadditions, which are among the most common and efficient routes nih.gov. These reactions can be photochemical, or involve ketenes. Ring expansion reactions of cyclopropanol and related species also provide a reliable pathway to cyclobutanones nih.govorganic-chemistry.org.
The following table highlights key cyclization and ring-expansion strategies for cyclobutanone synthesis:
| Precursor(s) | Reaction Type | Product | Reference |
| Diazomethane, Ketene | Ring expansion | Cyclobutanone | wikipedia.org |
| Oxaspiropentane | Rearrangement | Cyclobutanone | wikipedia.org |
| 1,3-Dithiane, 1-Bromo-3-chloropropane | Dialkylation and deprotection | Cyclobutanone | wikipedia.org |
| Alkenes, Ketenes | [2+2] Cycloaddition | Cyclobutanone derivatives | nih.gov |
| Cyclopropanol derivatives | Ring expansion | Cyclobutanone derivatives | nih.govorganic-chemistry.org |
Introduction of the Sulfonyl Chloride Functionality
Once the 3-oxocyclobutane core is established, the next critical step is the introduction of the sulfonyl chloride group. This can be achieved through various chlorosulfonation techniques.
Chlorosulfonation Techniques for Alkanesulfonyl Chlorides
The synthesis of alkanesulfonyl chlorides is a well-established field in organic chemistry. A common industrial and laboratory method is the oxidative chlorination of thiols, sulfides, or disulfides organic-chemistry.org. Reagents such as chlorine in the presence of water are often employed for this transformation.
More recently, milder and more convenient methods have been developed. For instance, the combination of hydrogen peroxide and thionyl chloride has been shown to be a highly reactive system for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides organic-chemistry.org. Another approach involves the use of N-chlorosuccinimide (NCS) in the presence of a chloride source.
The direct sulfonation of alkanes followed by chlorination is also a viable route. A process for preparing sulfonic acid chlorides involves contacting an aromatic compound with a sulfonating agent and an excess of thionyl chloride google.com. While this is demonstrated for aromatic systems, similar principles can be applied to aliphatic compounds under appropriate conditions.
The following table provides an overview of common methods for the synthesis of alkanesulfonyl chlorides:
| Starting Material | Reagent(s) | Product | Reference |
| Thiols, Sulfides, Disulfides | Chlorine, Water | Alkanesulfonyl chloride | organic-chemistry.org |
| Thiols | Hydrogen peroxide, Thionyl chloride | Alkanesulfonyl chloride | organic-chemistry.org |
| Thiols | N-Chlorosuccinimide, Chloride source | Alkanesulfonyl chloride | |
| Aromatic Compounds | Sulfonating agent, Thionyl chloride | Arenesulfonyl chloride | google.com |
Specific Approaches for this compound Synthesis
While general methods for the synthesis of alkanesulfonyl chlorides are well-documented, specific procedures for the direct synthesis of this compound are not extensively reported in the literature. However, plausible synthetic routes can be extrapolated from existing methodologies.
One potential strategy would involve the conversion of 3-oxocyclobutanecarboxylic acid to the corresponding sulfonic acid, which could then be treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield the desired sulfonyl chloride. The conversion of a carboxylic acid to a sulfonic acid is not a direct transformation and would likely require a multi-step sequence, for example, via reduction to the alcohol, conversion to a halide, and subsequent substitution with a sulfite salt followed by oxidation.
A more direct approach could involve the direct sulfonation of cyclobutanone. The direct sulfonation of ketones has been reported using reagents like dioxane sulfur trioxide to give α-keto-sulfonates proquest.com. However, the regioselectivity of such a reaction on cyclobutanone would need to be carefully controlled to achieve substitution at the 1-position.
Another hypothetical route could involve the synthesis of 3-oxocyclobutane-1-thiol. This thiol could then be subjected to oxidative chlorination using established methods to furnish this compound. The synthesis of the thiol precursor could potentially be achieved from a suitable 3-oxocyclobutane derivative, such as a halide, via nucleophilic substitution with a sulfur nucleophile.
The synthesis of β-keto sulfones, which are structurally related to the target molecule, has been achieved through various methods, including the reaction of sulfonyl chlorides with alkenes researchgate.net. While this does not directly yield the sulfonyl chloride, it demonstrates the feasibility of forming C-S bonds in molecules containing a keto functionality.
Reactivity and Mechanistic Insights of 3 Oxocyclobutane 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
The sulfonyl chloride functional group is a potent electrophile, rendering the sulfur atom susceptible to attack by a wide array of nucleophiles. This reactivity is central to the synthetic utility of 3-Oxocyclobutane-1-sulfonyl chloride, enabling the facile introduction of the 3-oxocyclobutane motif onto various molecular scaffolds.
Formation of Sulfonamides and Sulfonate Esters
The reaction of this compound with primary and secondary amines in the presence of a base, such as pyridine or triethylamine, readily affords the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide linkage is a key feature in numerous therapeutic agents. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. The base serves to neutralize the hydrogen chloride generated during the reaction.
Similarly, the reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is valuable for converting the hydroxyl group of an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The formation of sulfonate esters from sulfonyl chlorides is a widely used method for alcohol activation in organic synthesis.
A general representation of these reactions is depicted below:
Reaction with Amines (Sulfonamide Formation): R¹R²NH + ClSO₂-(C₄H₄O) → R¹R²N-SO₂-(C₄H₄O) + HCl
Reaction with Alcohols (Sulfonate Ester Formation): R-OH + ClSO₂-(C₄H₄O) → R-O-SO₂-(C₄H₄O) + HCl
| Nucleophile | Product | Reaction Type |
| Primary/Secondary Amine | Sulfonamide | Nucleophilic Acyl Substitution |
| Alcohol | Sulfonate Ester | Nucleophilic Acyl Substitution |
Reactivity with Diverse Nucleophiles
Beyond amines and alcohols, this compound is expected to react with a variety of other nucleophiles, further expanding its synthetic potential.
Thiols: Reaction with thiols would lead to the formation of thiosulfonate esters.
Azides: Nucleophilic substitution with sodium azide would yield the corresponding sulfonyl azide, a versatile intermediate for the synthesis of N-heterocycles and other nitrogen-containing compounds.
Organometallic Reagents: Grignard reagents and organocuprates are known to react with sulfonyl chlorides. While Grignard reagents can lead to a mixture of products due to their high reactivity, organocuprates (Gilman reagents) are generally more selective for the formation of sulfones.
Transformations of the Cyclobutanone Moiety
The cyclobutanone ring in this compound possesses its own unique reactivity, stemming from both the carbonyl group and the inherent strain of the four-membered ring.
Carbonyl Reactivity and Derivatization
The ketone functionality of the cyclobutanone ring is a versatile handle for a variety of chemical transformations.
Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions allow for the conversion of the carbonyl group into a carbon-carbon double bond. The Wittig reaction utilizes a phosphorus ylide, while the Horner-Wadsworth-Emmons reaction employs a phosphonate carbanion, often leading to higher E-selectivity in the resulting alkene.
Reduction: The carbonyl group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄), affording 3-hydroxycyclobutane-1-sulfonyl chloride.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of the cyclobutanone to a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). This transformation provides a route to five-membered ring systems.
| Reagent | Product Type | Transformation |
| Phosphorus Ylide (Wittig) | Alkene | Carbonyl Olefination |
| Phosphonate Carbanion (HWE) | Alkene | Carbonyl Olefination |
| Sodium Borohydride | Alcohol | Carbonyl Reduction |
| Peroxyacid (Baeyer-Villiger) | Lactone | Oxidation/Ring Expansion |
Cyclobutane (B1203170) Ring-Opening and Rearrangement Pathways
The inherent ring strain of the cyclobutane moiety makes it susceptible to ring-opening and rearrangement reactions, often under thermal, photochemical, or acid/base-catalyzed conditions.
Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to form a ring-contracted carboxylic acid derivative. While this compound is not an α-haloketone, derivatization at the α-position could open up this pathway, leading to cyclopropanecarboxylic acid derivatives. The mechanism is thought to involve the formation of a cyclopropanone intermediate.
Photochemical Reactions: Cyclobutanones are known to undergo various photochemical reactions, including decarbonylation to form cyclopropanes and ring expansion to oxacarbenes, which can then be trapped by nucleophiles.
Acid-Catalyzed Rearrangements: Treatment with strong acids can induce ring-opening or rearrangement of the cyclobutane ring, often proceeding through carbocationic intermediates.
Theoretical and Computational Studies of Related Cyclobutane Rearrangements
Computational chemistry provides valuable insights into the mechanisms and energetics of complex organic reactions, including the rearrangements of cyclobutane derivatives.
Density Functional Theory (DFT) calculations have been extensively used to study the stereoselective synthesis of cyclobutanes and to elucidate the mechanisms of their rearrangements. For instance, DFT calculations have been employed to understand the stereospecific synthesis of cyclobutanes from pyrrolidines, revealing that the reaction proceeds through a 1,4-biradical intermediate and that the stereoretention is due to a higher energy barrier for radical rotation compared to cyclization.
Computational studies on the Favorskii rearrangement have compared the semibenzilic acid and cyclopropanone mechanisms. For α-chlorocyclohexanone, calculations have shown the cyclopropanone pathway to be more favorable. These theoretical models can be extrapolated to predict the likely rearrangement pathways for substituted cyclobutanones, such as derivatives of this compound. Theoretical kinetic studies on the ring-opening of cyclic alkanes have also been performed, providing data on the activation barriers and decomposition pathways of these strained rings. Such studies are crucial for understanding and predicting the thermal stability and reactivity of cyclobutane-containing molecules.
Investigation of Reaction Pathways (e.g., [2+2] Cycloadditions)
There is a lack of published research specifically investigating the reaction pathways of this compound. While the [2+2] cycloaddition is a known reaction for other classes of compounds, its application and mechanistic details for this compound have not been documented. General reactivity of sulfonyl chlorides is known, but specific pathways for this strained-ring system are not characterized.
Advanced Applications in Complex Molecular Synthesis
Role as a Key Building Block for Multi-functionalized Organic Molecules
The strained cyclobutane (B1203170) ring, combined with the electrophilic nature of the sulfonyl chloride and the nucleophilic target of the ketone, positions 3-Oxocyclobutane-1-sulfonyl chloride as a valuable precursor for multi-functionalized organic molecules. The sulfonyl chloride moiety readily reacts with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. This reactivity allows for the introduction of diverse substituents onto the cyclobutane scaffold.
For instance, the reaction with primary and secondary amines provides a straightforward route to cyclobutane-containing sulfonamides. These motifs are of interest in medicinal chemistry due to the prevalence of sulfonamides in bioactive compounds. The general reaction scheme is depicted below:
R¹R²NH + ClSO₂-C₄H₄O → R¹R²NSO₂-C₄H₄O + HCl
Where R¹ and R² can be hydrogen, alkyl, or aryl groups.
Furthermore, the ketone functionality can undergo a variety of transformations, including reduction to a secondary alcohol, reductive amination, and olefination reactions. This dual reactivity allows for a modular approach to the synthesis of complex molecules, where each functional group can be manipulated independently to introduce desired structural features. The strategic combination of reactions at both the sulfonyl chloride and ketone positions can lead to a diverse library of multi-functionalized cyclobutane derivatives.
Synthesis of Diverse Heterocyclic Compounds Incorporating the Cyclobutane Scaffold
The unique structural and electronic properties of this compound make it an intriguing starting material for the synthesis of novel heterocyclic systems containing a cyclobutane ring. The construction of such fused or spirocyclic heterocyclic systems is a significant area of research, as these scaffolds can impart unique three-dimensional conformations that are desirable in drug discovery.
One potential synthetic strategy involves the initial reaction at the sulfonyl chloride group to introduce a nucleophilic moiety, which can then participate in an intramolecular reaction with the ketone. For example, reaction with a bifunctional nucleophile, such as an amino alcohol, could lead to the formation of a cyclobutane-fused oxazine (B8389632) derivative after subsequent intramolecular cyclization.
Another approach could involve the transformation of the ketone into a more reactive species. For instance, conversion of the ketone to a hydrazone, followed by reaction with a suitable electrophile, could initiate a cyclization cascade to form pyrazole- or pyrazoline-fused cyclobutanes. The inherent reactivity of the strained four-membered ring can also be exploited in ring-expansion or rearrangement reactions to access larger heterocyclic systems. While specific examples directly employing this compound are not extensively documented, the synthesis of fused indoline–cyclobutanone derivatives from related precursors via intramolecular [2+2] cycloadditions highlights the potential for such transformations. thieme-connect.com
Stereoselective Approaches in the Synthesis of Chiral Cyclobutane Derivatives
The development of stereoselective methods for the synthesis of chiral cyclobutane derivatives is of paramount importance, as the biological activity of many compounds is highly dependent on their stereochemistry. While research specifically detailing stereoselective reactions of this compound is limited, general principles of asymmetric synthesis can be applied to its derivatives.
The ketone functionality serves as a key handle for introducing chirality. Asymmetric reduction of the ketone using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can produce enantiomerically enriched 3-hydroxycyclobutane-1-sulfonyl chloride. This chiral alcohol can then be used in subsequent reactions, with the stereocenter influencing the outcome of further transformations.
Alternatively, stereoselectivity can be achieved in reactions involving the formation of the cyclobutane ring itself, although this is less relevant when starting with the pre-formed cyclobutane of the title compound. For derivatives of 3-oxocyclobutane, diastereoselective additions to the ketone can be controlled by the existing stereochemistry on the ring. For instance, the diastereoselective synthesis of N-heterocycle substituted cyclobutanes has been achieved via Michael addition onto cyclobutene (B1205218) precursors. researchgate.netnih.gov This suggests that once a stereocenter is established, it can direct the stereochemical outcome of subsequent reactions.
The development of catalytic enantioselective methods remains a key goal. For example, an enantioselective synthesis of thio-substituted cyclobutanes has been reported using a chiral squaramide catalyst in a sulfa-Michael addition to cyclobutenes, achieving high enantioselectivity. rsc.org Such catalytic strategies could potentially be adapted for reactions involving derivatives of this compound to generate chiral, multi-functionalized cyclobutane building blocks.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Oxocyclobutane-1-sulfonyl chloride, and how is high purity achieved?
- Methodology : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid under anhydrous conditions. For example, chlorosulfonic acid reacts with precursors at controlled temperatures (0°C to room temperature) to form the sulfonyl chloride . Purification involves recrystallization from non-polar solvents or chromatography (e.g., silica gel column chromatography) to isolate the product with >95% purity .
- Key Considerations : Use inert atmospheres (e.g., N₂ or Ar) to prevent hydrolysis, and confirm purity via melting point analysis and NMR spectroscopy .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR identify structural features, such as the cyclobutane ring and sulfonyl chloride group. For example, the sulfonyl chloride’s S=O stretch appears at ~1350–1200 cm⁻¹ in IR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 217.22 g/mol ).
- Elemental Analysis : Validates empirical formula (C₃H₃ClO₃S) .
- Best Practices : Report data with manufacturer specifications for reagents and equipment to ensure reproducibility (e.g., "NaCl, Merck #106404") .
Advanced Research Questions
Q. How does the electron-withdrawing 3-oxo group modulate the reactivity of the sulfonyl chloride moiety?
- Mechanistic Insight : The 3-oxo group increases electrophilicity at the sulfur atom, enhancing reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides). This is supported by comparative studies with non-oxo sulfonyl chlorides, where reaction rates with aniline derivatives are 2–3× faster .
- Experimental Design : Kinetic studies under standardized conditions (e.g., DMF, 25°C) with varying nucleophiles can quantify this effect. Monitor progress via HPLC or TLC .
Q. What strategies prevent hydrolysis of this compound during prolonged storage or reactions?
- Methodology :
- Storage : Store under anhydrous conditions (desiccator with P₂O₅) at –20°C .
- Reaction Setup : Use rigorously dried solvents (e.g., molecular sieves in THF) and Schlenk-line techniques for air-sensitive reactions .
- Stabilizers : Add catalytic amounts of triethylamine to scavenge HCl byproducts, which accelerate hydrolysis .
Q. How can discrepancies in reported yields for sulfonamide synthesis using this reagent be resolved?
- Data Contradiction Analysis :
- Purity Checks : Impurities in the starting material (e.g., residual sulfonic acid) can lower yields. Validate purity via ¹H NMR .
- Reaction Conditions : Optimize stoichiometry (1.2–1.5 eq. of sulfonyl chloride) and temperature (0–25°C). Excess base (e.g., Et₃N) may deprotonate sensitive substrates .
- Workup Protocols : Extract products with ethyl acetate to minimize aqueous-phase losses .
Application-Oriented Questions
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS)?
- Methodology : The sulfonyl chloride acts as a coupling agent to activate carboxyl groups for amide bond formation. For example, it reacts with resin-bound amino acids to form active esters, enabling efficient peptide elongation .
- Optimization : Use 2–3 eq. of the reagent in DCM with DIEA as a base. Monitor coupling efficiency via Kaiser test .
Q. What are the challenges in using this compound for synthesizing strained heterocycles?
- Case Study : Cyclobutane’s ring strain complicates reactions requiring high temperatures. For example, attempts to form sulfonimidates via elimination reactions may require low-temperature (–78°C) lithiation to avoid ring-opening .
- Mitigation : Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates and reduce side reactions .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
- PPE Requirements :
- Gloves : PVC or nitrile gloves (EN 374-3 certified) with >240-minute breakthrough resistance .
- Eye Protection : Chemical goggles and face shields to prevent splashes .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture HCl gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
